molecular formula C24H24N2O2 B11486926 N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide

Cat. No.: B11486926
M. Wt: 372.5 g/mol
InChI Key: DVFQPLOCCCKYQP-UHFFFAOYSA-N
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Description

N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of dibenzofuran derivatives. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another approach uses substituted biphenyls, benzofuran annulation, or ring contraction methods . The reaction conditions often require the use of metal complex catalysis.

Industrial Production Methods

Industrial production of dibenzofuran derivatives, including N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of photochemical reactions and other advanced synthetic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule .

Scientific Research Applications

N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(1-dibenzofuran-2-ylpropan-2-yl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C24H24N2O2/c1-16(25-24(27)18-9-11-19(12-10-18)26(2)3)14-17-8-13-23-21(15-17)20-6-4-5-7-22(20)28-23/h4-13,15-16H,14H2,1-3H3,(H,25,27)

InChI Key

DVFQPLOCCCKYQP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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